molecular formula C16H12FNO3 B11790433 Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11790433
M. Wt: 285.27 g/mol
InChI Key: RROIKAKWCOIROX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring fused with a fluorophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate typically involves the reaction of 3-fluoroaniline with ethyl 2-bromo-5-formylbenzoate under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(4-fluorophenyl)benzoxazole and 2-(3-chlorophenyl)benzoxazole share structural similarities.

    Oxazole Derivatives: Compounds such as 2-(3-fluorophenyl)oxazole and 2-(4-chlorophenyl)oxazole.

Uniqueness

Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate is unique due to the presence of the ethyl ester group and the specific positioning of the fluorophenyl group.

Biological Activity

Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzo[d]oxazole ring fused with a carboxylate group and a fluorophenyl substituent. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to various biological targets, potentially increasing its efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. This compound has been studied for its antimicrobial and anticancer properties, among others.

Biological Activities

  • Anticancer Activity
    • This compound has shown potential in inhibiting cancer cell growth. Studies indicate that derivatives of this compound can effectively target cancer cells, leading to reduced proliferation rates.
    • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values for these cell lines were notably lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties
    • Research indicates that this compound possesses antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment.
    • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.
  • Other Biological Activities
    • Additional studies have suggested potential anti-inflammatory and antioxidant properties, although these areas require further exploration to establish definitive therapeutic roles .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Ethyl 2-(benzo[d]oxazol-2-yl)acetateBenzo[d]oxazole core without fluorinePotentially lower bioactivity
Ethyl 5-(4-amino-phenyl)oxazole-4-carboxylateAmino substitution on oxazoleEnhanced solubility and bioactivity
Ethyl 2-(4-fluorophenyl)benzo[d]oxazole-5-carboxylateSimilar structure but different phenyl substitutionVariation in biological activity
Ethyl 6-bromo-benzo[d]oxazole-4-carboxylic acidBromine substitution instead of fluorineDifferent reactivity profile due to bromine

Properties

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C16H12FNO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3

InChI Key

RROIKAKWCOIROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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